molecular formula C18H15ClTe B14681830 Triphenyltelluronium chloride CAS No. 31426-14-9

Triphenyltelluronium chloride

Cat. No.: B14681830
CAS No.: 31426-14-9
M. Wt: 394.4 g/mol
InChI Key: AYLBDHDLFDDIBO-UHFFFAOYSA-N
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Description

Triphenyltelluronium chloride is an organotellurium compound with the chemical formula ( \text{Ph}_3\text{TeCl} ), where “Ph” represents a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyltelluronium chloride can be synthesized through the reaction of triphenyltellurium bromide with a chloride source. One common method involves the addition of phenyl lithium (PhLi) to tellurium tetrachloride (TeCl4) in an inert atmosphere, followed by purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of high-purity reagents and controlled environments to ensure the quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Triphenyltelluronium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like potassium iodide (KI) for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tellurium dioxide (TeO2), while reduction can produce elemental tellurium (Te). Substitution reactions can result in the formation of various telluronium salts with different anions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyltelluronium chloride is unique due to its strong chalcogen bonding capabilities, which are more pronounced than those of its lighter chalcogen counterparts like sulfur and selenium. This makes it particularly effective in catalysis and other applications where strong non-covalent interactions are beneficial .

Properties

CAS No.

31426-14-9

Molecular Formula

C18H15ClTe

Molecular Weight

394.4 g/mol

IUPAC Name

[chloro(diphenyl)-λ4-tellanyl]benzene

InChI

InChI=1S/C18H15ClTe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

AYLBDHDLFDDIBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Te](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Origin of Product

United States

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